molecular formula C19H22N2O2 B5804596 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE

1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE

Cat. No.: B5804596
M. Wt: 310.4 g/mol
InChI Key: RHEDMTBQEIINFG-UHFFFAOYSA-N
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Description

1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE is a compound that belongs to the class of piperazine derivatives These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

The synthesis of 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenylpiperazine with a suitable phenylethanone derivative under controlled conditions. The reaction typically requires the use of a catalyst and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine ring or phenylethanone moiety are replaced with other substituents. .

Scientific Research Applications

1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE involves its interaction with specific molecular targets in the body. It has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of certain stimulant drugs. This interaction with neurotransmitter systems can lead to various pharmacological effects, including modulation of mood and behavior .

Comparison with Similar Compounds

1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE can be compared with other piperazine derivatives, such as:

    Trazodone: A well-known antidepressant that also interacts with serotonin receptors.

    Naftopidil: Used for the treatment of benign prostatic hyperplasia and acts on alpha-adrenergic receptors.

    Urapidil: An antihypertensive agent that also targets alpha-adrenergic receptors.

These compounds share structural similarities with this compound but differ in their specific pharmacological profiles and therapeutic applications .

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-18-9-7-17(8-10-18)20-11-13-21(14-12-20)19(22)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEDMTBQEIINFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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